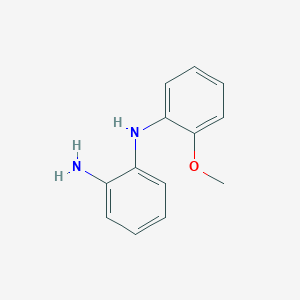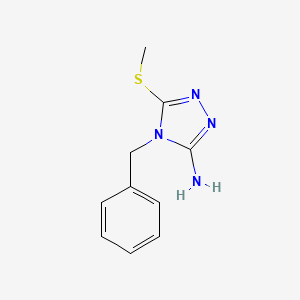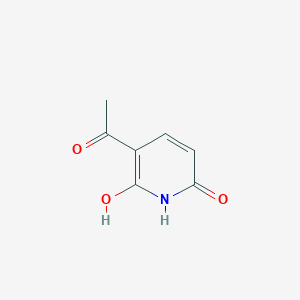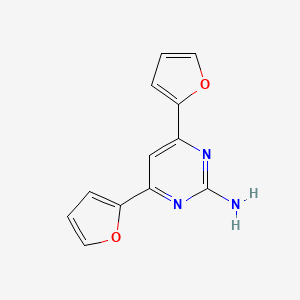![molecular formula C18H20N2O3S B12114876 Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- CAS No. 507454-66-2](/img/structure/B12114876.png)
Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- is a complex organic compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of a biphenyl group and a tetrahydro-3-methyl-1,1-dioxido-3-thienyl group attached to the nitrogen atoms of the urea moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-, can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, providing high yields and chemical purity. The reaction conditions typically involve mild temperatures and simple filtration or extraction procedures to isolate the desired product.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanates and carbamoyl chlorides can be generated by reacting the corresponding amines with phosgene. Although this method is not environmentally friendly, it is widely used due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(tetrahydro-3-furylmethyl) urea (UF): This compound has a similar structure but contains a tetrahydro-3-furylmethyl group instead of a tetrahydro-3-methyl-1,1-dioxido-3-thienyl group.
3-Chloro-4-methyl-1,1-dimethylurea: This compound has a similar urea backbone but contains different substituents on the nitrogen atoms.
Uniqueness
The uniqueness of Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both biphenyl and tetrahydro-3-methyl-1,1-dioxido-3-thienyl groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
507454-66-2 |
|---|---|
Fórmula molecular |
C18H20N2O3S |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-(4-phenylphenyl)urea |
InChI |
InChI=1S/C18H20N2O3S/c1-18(11-12-24(22,23)13-18)20-17(21)19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,19,20,21) |
Clave InChI |
COLRSDTVNFWRKY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-](/img/structure/B12114806.png)
![7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12114810.png)

![3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12114821.png)


![5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12114842.png)

![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B12114850.png)

![6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114859.png)


